![molecular formula C13H8BrNO2S2 B2872448 5-Bromo-2-thiophenecarboxylic acid 1,3-benzothiazol-2-ylmethyl ester CAS No. 391229-59-7](/img/structure/B2872448.png)
5-Bromo-2-thiophenecarboxylic acid 1,3-benzothiazol-2-ylmethyl ester
Overview
Description
5-Bromo-2-thiophenecarboxylic acid is a biochemical reagent . It has a molecular formula of C5H3BrO2S, an average mass of 207.045 Da, and a monoisotopic mass of 205.903702 Da . It may be used in the preparation of 5-bromo-2-thiophenecarboxylic acid butyl ester, sulphonyl-tetrafluorophenyl (STP) esters, and new porphyrin sensitizers based on the donor-Π-acceptor (D-Π-A) approach .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-thiophenecarboxylic acid consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with a carboxylic acid group (COOH) and a bromine atom attached .Physical And Chemical Properties Analysis
5-Bromo-2-thiophenecarboxylic acid has a melting point of 141-144 °C (lit.) . Its empirical formula is C5H3BrO2S, and it has a molecular weight of 207.05 .Scientific Research Applications
Synthesis of Butyl Ester Derivatives
The compound can be used to synthesize butyl ester derivatives. This process involves the esterification of the carboxylic acid group, which can be utilized in creating more lipophilic compounds for potential use in drug development, enhancing membrane permeability .
Preparation of Sulphonyl-tetrafluorophenyl (STP) Esters
STP esters are valuable in peptide synthesis. The compound can serve as a precursor for the synthesis of STP esters, which are used to improve the efficiency of peptide coupling reactions, thus aiding in the production of peptides with high purity .
Development of Porphyrin Sensitizers
Porphyrin sensitizers are crucial in photodynamic therapy for cancer treatment. The compound can be used in the preparation of new porphyrin sensitizers based on the donor-π-acceptor (D-π-A) approach, which can enhance the absorption of light and increase the efficacy of photodynamic therapy .
Safety and Hazards
properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 5-bromothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO2S2/c14-11-6-5-10(18-11)13(16)17-7-12-15-8-3-1-2-4-9(8)19-12/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJNVVVGENRLKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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